molecular formula C9H13ClN2O2 B11719583 ((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride

((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride

Cat. No.: B11719583
M. Wt: 216.66 g/mol
InChI Key: QBIBYWOBECFFOF-UHFFFAOYSA-N
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Description

((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride (CAS 2044902-80-7) is a benzodioxan-derived hydrazine salt with the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol . The compound features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a methylhydrazine group, which is protonated as a hydrochloride salt. It is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, though specific biological activities remain underexplored in the available literature.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7;/h1-4,7,11H,5-6,10H2;1H

InChI Key

QBIBYWOBECFFOF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications
  • Hydrazine vs. Primary Amine Derivatives: The target compound’s hydrazine moiety distinguishes it from analogs like (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (CAS 4442-59-5, similarity score: 1.00), which contains a primary amine instead of hydrazine . Hydrazine derivatives are more reactive in condensation reactions (e.g., forming hydrazones), whereas primary amines are often used in amidation or alkylation.
Substituent Variations
  • Guanidine and Piperazine Derivatives: 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate (CAS 5714-04-5) replaces hydrazine with a guanidine group, increasing basicity and hydrogen-bonding capacity . (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone hydrochloride (CAS 1353988-05-2) features a piperazine-linked carbonyl group, enabling interactions with biological targets like GPCRs .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Features
Target (2044902-80-7) C₉H₁₄Cl₂N₂O₂ 253.12 Hydrazine hydrochloride salt
4442-59-5 C₉H₁₂ClNO₂ 201.65 Primary amine hydrochloride
1001180-07-9 C₁₀H₁₁Cl₂NO₂ 256.11 6-Chloro substitution
5714-04-5 C₁₀H₁₆N₄O₆S 320.32 Guanidine sulfate derivative
  • Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character, facilitating their use in aqueous reactions .
  • Stability: The benzodioxan core provides rigidity, enhancing thermal stability compared to non-cyclic analogs .

Biological Activity

((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 74754-30-6
  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : 202.66 g/mol

Research indicates that compounds related to 2,3-dihydrobenzo[b][1,4]dioxin derivatives often interact with various biological targets. The primary mechanisms observed include:

  • Serotonin Receptor Modulation : Compounds derived from this class exhibit binding affinities for serotonin receptors, particularly the 5-HT1A receptor. For instance, a related compound demonstrated high binding affinity (Ki = 96 nM) and showed agonistic properties at the 5-HT1A receptor while inhibiting serotonin transporters .
  • Anticancer Activity : Some derivatives have shown significant antiproliferative effects against various cancer cell lines. In vitro studies reported IC50 values indicating potent activity against breast cancer (T-47D), melanoma (SK-MEL-5), and leukemia (K-562) cell lines .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Target/Cell Line IC50 Value Reference
AntiproliferativeT-47D (Breast Cancer)0.67 µM
AntiproliferativeSK-MEL-5 (Melanoma)0.80 µM
AntiproliferativeK-562 (Leukemia)0.87 µM
Serotonin Transporter Inhibition-Ki = 9.8 nM

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

  • Antidepressant-like Effects :
    • In animal models, compounds similar to ((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine were evaluated for antidepressant-like activity using tail suspension and forced swim tests. Results indicated that these compounds produced significant reductions in immobility time compared to controls .
  • Anticancer Potential :
    • A study involving a panel of cancer cell lines demonstrated that specific derivatives exhibited high potency against multiple types of cancer. The findings indicated broad-spectrum antiproliferative activity with some compounds achieving over 90% inhibition in certain cell lines .

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